molecular formula C51H56FN9O14 B12400167 MC-GGFG-AM-(10Me-11F-Camptothecin)

MC-GGFG-AM-(10Me-11F-Camptothecin)

Cat. No.: B12400167
M. Wt: 1038.0 g/mol
InChI Key: LMQIUJUWNKZJEB-HGWGJBHZSA-N
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Description

MC-GGFG-AM-(10Me-11F-Camptothecin) is a linker-payload conjugate used in the synthesis of ZW251, an antibody-drug conjugate targeting human glypican-3 (GPC3). This compound consists of a humanized immunoglobulin G1 antibody conjugated to a novel camptothecin-based topoisomerase 1 inhibitor, ZD06519, via a linker. The linker is composed of a maleimide anchor and a cleavable glycyl glycyl phenylalanyl glycine (GGFG)-aminomethyl (AM) linker .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-GGFG-AM-(10Me-11F-Camptothecin) involves multiple steps, including the preparation of intermediates and the final conjugation. The key steps include:

Industrial Production Methods

Industrial production of MC-GGFG-AM-(10Me-11F-Camptothecin) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s purity and identity .

Chemical Reactions Analysis

Types of Reactions

MC-GGFG-AM-(10Me-11F-Camptothecin) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of MC-GGFG-AM-(10Me-11F-Camptothecin) with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

MC-GGFG-AM-(10Me-11F-Camptothecin) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Employed in biological studies to investigate cellular processes and molecular interactions.

    Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy, particularly for hepatocellular carcinoma (HCC) expressing GPC3.

    Industry: Applied in the production of pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

MC-GGFG-AM-(10Me-11F-Camptothecin) exerts its effects by inhibiting topoisomerase 1, an enzyme involved in DNA replication and transcription. The compound binds to the topoisomerase 1-DNA complex, preventing the re-ligation of the DNA strand and causing DNA damage. This leads to cell cycle arrest and apoptosis in cancer cells. The antibody component of the conjugate targets GPC3, ensuring selective delivery to cancer cells expressing this protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MC-GGFG-AM-(10Me-11F-Camptothecin) is unique due to the combined presence of both fluorine and methyl modifications, which enhance its binding affinity and specificity for topoisomerase 1. These modifications also improve the compound’s stability and pharmacokinetic properties, making it a more effective therapeutic agent .

Properties

Molecular Formula

C51H56FN9O14

Molecular Weight

1038.0 g/mol

IUPAC Name

2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]ethyl N-[[(19S)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-10-yl]methyl]carbamate

InChI

InChI=1S/C51H56FN9O14/c1-3-51(72)35-20-39-46-33(26-61(39)48(69)34(35)27-75-49(51)70)32(31-18-29(2)36(52)21-37(31)59-46)22-56-50(71)74-17-16-73-28-57-42(64)24-55-47(68)38(19-30-10-6-4-7-11-30)58-43(65)25-54-41(63)23-53-40(62)12-8-5-9-15-60-44(66)13-14-45(60)67/h4,6-7,10-11,13-14,18,20-21,38,72H,3,5,8-9,12,15-17,19,22-28H2,1-2H3,(H,53,62)(H,54,63)(H,55,68)(H,56,71)(H,57,64)(H,58,65)/t38-,51-/m0/s1

InChI Key

LMQIUJUWNKZJEB-HGWGJBHZSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)OCCOCNC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)OCCOCNC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)O

Origin of Product

United States

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